molecular formula C12H9N3O2S2 B11303588 N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide

N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide

Cat. No.: B11303588
M. Wt: 291.4 g/mol
InChI Key: WPZDBCUARMLPRB-UHFFFAOYSA-N
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Description

N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide is a heterocyclic compound that incorporates thiophene, thiadiazole, and furan moieties. These structural elements are known for their significant roles in medicinal chemistry, offering a wide range of biological activities and therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The thiophene and thiadiazole rings can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs with various functional groups .

Scientific Research Applications

N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide involves interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)furan-2-carboxamide
  • 3-(5-Methylthiophen-2-yl)-3-oxopropanenitrile
  • N-aryl-3-(arylamino)-5-(((5-substituted furan-2-yl)methylene)amino)-1H-pyrazole-4-carboxamide

Uniqueness

N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide is unique due to its combination of thiophene, thiadiazole, and furan rings, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various scientific and industrial applications .

Properties

Molecular Formula

C12H9N3O2S2

Molecular Weight

291.4 g/mol

IUPAC Name

N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide

InChI

InChI=1S/C12H9N3O2S2/c1-7-4-5-9(18-7)10-13-12(19-15-10)14-11(16)8-3-2-6-17-8/h2-6H,1H3,(H,13,14,15,16)

InChI Key

WPZDBCUARMLPRB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C2=NSC(=N2)NC(=O)C3=CC=CO3

Origin of Product

United States

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